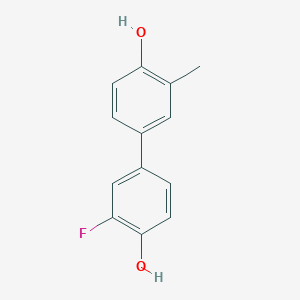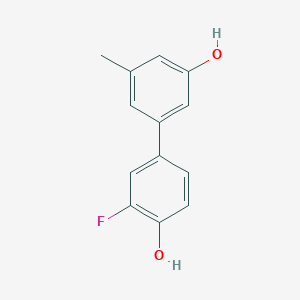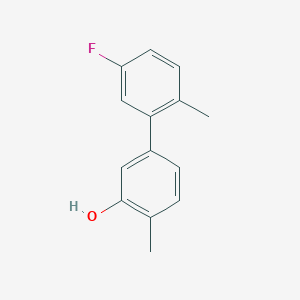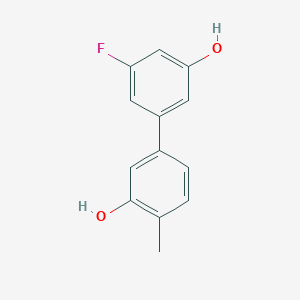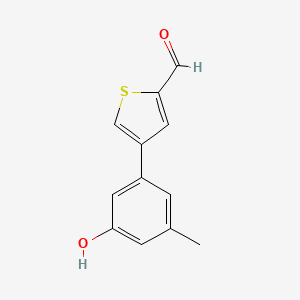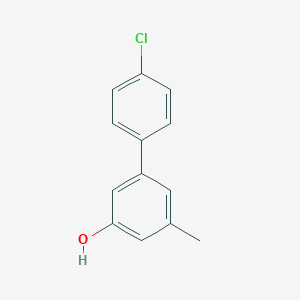
5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 75-77°C, a boiling point of 235-237°C, and a density of 1.2 g/mL. It is an aromatic compound with a strong sulfur odor. This compound is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and polymers, in the study of biochemical and physiological processes, and as a catalyst for organic reactions.
Applications De Recherche Scientifique
5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%, has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents, as well as polymers, such as polyurethanes. It is also used in the study of biochemical and physiological processes, such as the metabolism of drugs, and as a catalyst for organic reactions. Furthermore, 5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%, has been used in the study of the effects of various environmental pollutants on human health.
Mécanisme D'action
The mechanism of action of 5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%, is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst in organic reactions. It is also believed to have an inhibitory effect on the metabolism of drugs, which can lead to a decrease in drug efficacy. Furthermore, 5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%, has been shown to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%, has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the metabolism of drugs, which can lead to a decrease in drug efficacy. Furthermore, it has been found to have an antioxidant effect, which may be beneficial in the prevention of certain diseases. In addition, 5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%, has been found to have an inhibitory effect on the growth of certain bacteria, which may be beneficial in the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%, in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Furthermore, it has a wide range of applications in scientific research, and it has been found to have a variety of biochemical and physiological effects. However, there are also some limitations to the use of this compound in laboratory experiments. It has a strong sulfur odor, and it can be toxic if inhaled in large quantities. Furthermore, it can be corrosive and can cause skin irritation if it comes into contact with the skin.
Orientations Futures
There are a number of potential future directions for the use of 5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%. One potential direction is the use of this compound in the development of new drugs and polymers. Furthermore, it could be used to study the effects of environmental pollutants on human health, and it could be used to study the biochemical and physiological effects of various drugs. Additionally, it could be used to develop more efficient catalysts for organic reactions, and it could be used to study the effects of oxidative stress on cellular processes. Finally, it could be used to develop more effective treatments for bacterial infections.
Méthodes De Synthèse
5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%, can be synthesized through a two-step process. The first step involves the reaction of 5-formylthiophene-2-carboxylic acid with 3-methylphenol in the presence of a base catalyst, such as potassium carbonate. This reaction yields 5-(5-formylthiophen-2-yl)-3-methylphenol as the main product. The second step involves the purification of the product through column chromatography. This method has been found to be effective for the synthesis of 5-(5-Formylthiophen-2-yl)-3-methylphenol, 95%.
Propriétés
IUPAC Name |
5-(3-hydroxy-5-methylphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-4-9(6-10(14)5-8)12-3-2-11(7-13)15-12/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQJLOKVHNUKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683771 |
Source


|
| Record name | 5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-88-6 |
Source


|
| Record name | 5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

